7-Fluorobenzo[b]thiophene-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluorobenzo[b]thiophene-4-carbaldehyde is a fluorinated derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorobenzo[b]thiophene-4-carbaldehyde typically involves the fluorination of benzo[b]thiophene derivatives. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available benzo[b]thiophene. The process includes halogenation, followed by formylation to introduce the aldehyde group at the desired position .
Chemical Reactions Analysis
Types of Reactions: 7-Fluorobenzo[b]thiophene-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 7-Fluorobenzo[b]thiophene-4-carboxylic acid.
Reduction: 7-Fluorobenzo[b]thiophene-4-methanol.
Substitution: Various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
7-Fluorobenzo[b]thiophene-4-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Fluorobenzo[b]thiophene-4-carbaldehyde is primarily related to its ability to interact with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable scaffold in drug design, where it can modulate the activity of enzymes or receptors involved in various biological pathways .
Comparison with Similar Compounds
4-Fluorobenzo[b]thiophene: Another fluorinated derivative with similar chemical properties but different substitution patterns.
7-Fluorobenzo[b]thiophene: Lacks the aldehyde group, leading to different reactivity and applications.
Benzo[b]thiophene-4-carbaldehyde: Similar structure but without the fluorine atom, affecting its chemical behavior and biological activity.
Uniqueness: 7-Fluorobenzo[b]thiophene-4-carbaldehyde stands out due to the presence of both the fluorine atom and the aldehyde group. This combination imparts unique reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C9H5FOS |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
7-fluoro-1-benzothiophene-4-carbaldehyde |
InChI |
InChI=1S/C9H5FOS/c10-8-2-1-6(5-11)7-3-4-12-9(7)8/h1-5H |
InChI Key |
COVNYKQMKWUNOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1C=O)C=CS2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.